

# A Comprehensive Technical Guide to BAY 1142524 (Fulacimstat): A Selective Chymase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fulacimstat |           |
| Cat. No.:            | B607566     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BAY 1142524, also known as **fulacimstat**. It details its mechanism of action, preclinical and clinical development, and the experimental protocols utilized in its evaluation. The information is intended to serve as a critical resource for professionals engaged in cardiovascular, renal, and thrombosis research.

## Introduction: The Rationale for Chymase Inhibition

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell degranulation following tissue injury or inflammation, active chymase is rapidly released into the extracellular matrix.[1] It plays a significant role in various pathological processes, making it a compelling therapeutic target.

Key actions of chymase include:

- Angiotensin II (Ang II) Formation: In tissues like the heart and artery walls, chymase is a
  primary catalyst for converting angiotensin I to angiotensin II, a potent vasoconstrictor and
  profibrotic mediator.[1]
- Activation of Growth Factors: Chymase activates transforming growth factor-β (TGF-β), a key driver of cardiac hypertrophy and fibrosis.[1][3]







 Generation of Pro-inflammatory Factors: It is involved in the generation of other pathological mediators, including interleukin-1β (IL-1β) and endothelin-1 (ET-1).[1]

Given its central role in fibrosis and inflammation, chymase has been implicated in the pathophysiology of heart failure, myocardial infarction, diabetic nephropathy, and various inflammatory diseases.[1][4][5] BAY 1142524 (**fulacimstat**) was developed by Bayer as a potent, selective, and orally available inhibitor of chymase to prevent the adverse effects of its activation, initially focusing on cardiac remodeling and diabetic kidney disease.[1][6][7]

## **Mechanism of Action of BAY 1142524**

BAY 1142524 is a competitive inhibitor of chymase.[1] X-ray crystallography has revealed its binding mode, where the carboxylic acid and a vicinal carbonyl group of the molecule form hydrogen bonds with Lys192 of the enzyme.[1] A trifluoromethylbenzyl group fits into the lipophilic S1 pocket of the enzyme, contributing to its high affinity and selectivity.[1] By blocking the active site, BAY 1142524 prevents chymase from cleaving its substrates, thereby inhibiting the downstream pathological signaling pathways.





Click to download full resolution via product page

Caption: Signaling pathway of chymase in cardiac fibrosis and inhibition by BAY 1142524.



# **Quantitative Data Summary**

The development of BAY 1142524 involved extensive preclinical and clinical evaluation. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of BAY 1142524 (Fulacimstat)

| Target Enzyme | IC50 (nM) | Species |
|---------------|-----------|---------|
| Chymase       | 4         | Human   |
| Chymase       | 3         | Hamster |
| Chymase       | 8         | Dog     |

Data sourced from in vitro enzymatic assays.[1]

Table 2: In Vitro Permeability and Metabolic Stability of Selected Compounds

| Compound         | Caco-2<br>Permeability (Papp<br>A → B, 10 <sup>-6</sup> cm/s) | Efflux Ratio (Papp<br>B → A / Papp A → B) | Rat Hepatocytes<br>(CL_app,int,<br>µL/min/10 <sup>6</sup> cells) |
|------------------|---------------------------------------------------------------|-------------------------------------------|------------------------------------------------------------------|
| BAY 1142524 (86) | High                                                          | Low                                       | High Stability                                                   |
| Compound 78      | High                                                          | Low                                       | High Stability                                                   |
| Compound 47      | Moderate                                                      | Significant                               | N/A                                                              |
| Compound 27      | Moderate                                                      | Significant                               | N/A                                                              |

This table presents a qualitative summary based on the provided search results, which describe high permeation and low efflux for BAY 1142524.[1]

Table 3: Pharmacokinetic Parameters of BAY 1142524 in Animals



| Species | Clearance (CL)<br>(mL/min/kg) | Volume of<br>Distribution<br>(Vss) (L/kg) | Half-life (t½)<br>(h) | Oral<br>Bioavailability<br>(F) (%) |
|---------|-------------------------------|-------------------------------------------|-----------------------|------------------------------------|
| Rat     | 21                            | 1.1                                       | 0.8                   | 61                                 |
| Dog     | 4.8                           | 0.6                                       | 2.5                   | 93                                 |
| Monkey  | 1.1                           | 0.3                                       | 4.7                   | 100                                |

Data obtained after intravenous and oral administration.[8]

Table 4: Human Pharmacokinetics of BAY 1142524 (Immediate Release Tablets)

| Parameter                         | Value                       | Condition                                  |
|-----------------------------------|-----------------------------|--------------------------------------------|
| Time to Peak Concentration (Tmax) | 1 - 3 hours                 | Single Oral Dose                           |
| Terminal Half-life (t½)           | 6.8 - 12.0 hours            | Single Oral Dose                           |
| Dose Proportionality              | Dose-linear plasma exposure | Single doses 1-200 mg                      |
| Food Effect                       | Negligible                  | 5 mg dose with high-fat meal               |
| Accumulation                      | Low                         | Multiple doses (5-50 mg BID;<br>100 mg QD) |

Data from Phase 1 studies in healthy male volunteers.[9]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the evaluation of BAY 1142524.

### 4.1 Enzymatic High-Throughput Screening (HTS)

The discovery of the initial chymase inhibitor hits was accomplished through a robust HTS campaign.

## Foundational & Exploratory





- Objective: To screen a large compound library for inhibitors of recombinant human chymase.
- Methodology:
  - Enzyme: Recombinant human chymase was used as the target.
  - Substrate: An angiotensin-based fluorogenic peptide substrate was employed. Cleavage
    of the substrate by chymase results in a detectable fluorescent signal.
  - Screening: Over 2.5 million compounds from the Bayer library were tested for their ability to inhibit the enzymatic reaction.[1]
  - Readout: Inhibition was quantified by measuring the reduction in fluorescence intensity compared to control wells without an inhibitor.
  - Hit Confirmation: Initial hits were confirmed and further evaluated for selectivity against other serine proteases.[1]





Click to download full resolution via product page

Caption: The discovery and development workflow from initial screening to clinical trials.



#### 4.2 In Vitro Chymase Activity Assay

This assay was used to determine the potency (IC50) of BAY 1142524 against chymase from different species.

- Objective: To quantify the inhibitory activity of test compounds on chymase.
- Methodology:
  - Reagents: Recombinant human, hamster, or dog chymase; peptidic substrate Abz-HPFHL-Lys(Dnp)-NH2.
  - Procedure: The assay is performed in a 96-well plate format. The test compound (at various concentrations) is pre-incubated with the chymase enzyme.
  - Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
  - Measurement: As chymase cleaves the substrate, a fluorescent signal is generated and measured over time using a fluorescence plate reader.
  - Data Analysis: The rate of reaction is calculated. The percentage of inhibition at each compound concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.[1]

#### 4.3 Caco-2 Permeability Assay

This assay is a standard method to predict intestinal drug absorption in humans.

- Objective: To assess the permeability of compounds across a human intestinal epithelial cell barrier.
- Methodology:
  - Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until they form a confluent monolayer, differentiating to resemble intestinal enterocytes.



- Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side and sampled from the apical side.
- Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.
- Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, indicating the extent of active transport out of the cell.[1]
- 4.4 Clinical Trial Protocol (Phase II CHIARA MIA 1)

This study evaluated the safety of BAY 1142524 in its target patient population.

- Title: A single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY 1142524 in clinically stable patients with left-ventricular dysfunction.[10]
- Objective: The primary objective was to assess the safety and tolerability of different doses of **fulacimstat** compared to placebo.[10][11]
- Patient Population:
  - Inclusion Criteria: Clinically stable patients aged 40-79 with left ventricular dysfunction (LVEF ≤ 45%) due to a myocardial infarction that occurred at least 6 months prior.[10][11]
     Patients were required to be on stable, evidence-based standard-of-care therapy, including an ACE inhibitor or ARB.[10][11]
- Study Design:
  - Multicenter, randomized, placebo-controlled, parallel-group design.[10][11]
  - Treatment Arms: Patients were treated for 2 weeks with one of the following regimens:[11]
    - Fulacimstat 5 mg twice daily (n=9)
    - Fulacimstat 10 mg twice daily (n=9)



- Fulacimstat 25 mg twice daily (n=10)
- Fulacimstat 50 mg once daily (n=9)
- Placebo (n=12)
- Primary Endpoints: Incidence and severity of adverse events and serious adverse events.

## **Clinical Development and Outcomes**

#### 5.1 Phase I Studies

First-in-human studies were conducted in healthy male volunteers. BAY 1142524 was found to be safe and well-tolerated across single oral doses up to 200 mg and multiple doses up to 100 mg once daily.[9] It exhibited a favorable pharmacokinetic profile suitable for once or twice-daily dosing.[9] Critically, the drug had no clinically relevant effects on heart rate or blood pressure, supporting its potential for use in combination with standard cardiovascular medications.[9]

#### 5.2 Phase II Studies and Efficacy

Despite its promising preclinical data and excellent safety profile, BAY 1142524 did not demonstrate efficacy in clinical trials for its initially targeted indications.[1][6][7]

- Cardiac Remodeling: In the CHIARA MIA trials for patients with left ventricular dysfunction
  after myocardial infarction, fulacimstat failed to show a significant benefit over placebo in
  improving parameters of adverse cardiac remodeling.[1][7][12]
- Diabetic Kidney Disease: A similar lack of efficacy was observed in a trial for diabetic kidney disease.[1]

While these results were disappointing, the drug maintained an excellent tolerability profile throughout these studies.[1]

# **Future Directions: A Shift in Therapeutic Focus**

The development of BAY 1142524 for fibrotic diseases has stalled.[7] However, recent discoveries have opened a new potential therapeutic avenue for chymase inhibitors. Research



has shown that chymase can inactivate plasmin within fibrin-rich clots.[1][2][6] This suggests that inhibiting chymase could protect plasmin from degradation, thereby enhancing the body's natural ability to dissolve thrombi (profibrinolytic effect).

This novel mechanism positions chymase inhibitors like BAY 1142524 as potential profibrinolytic drugs with a potentially low bleeding risk, making them attractive candidates for treating acute thrombotic events such as stroke, pulmonary embolism, or deep vein thrombosis.[1][2]



Click to download full resolution via product page

Caption: Central role of chymase in various diseases and its newly identified role in thrombosis.

## Conclusion

BAY 1142524 (**fulacimstat**) is a potent and highly selective chymase inhibitor with a well-characterized preclinical profile and a favorable pharmacokinetic and safety profile in humans. [1][9] Although it failed to demonstrate efficacy for treating cardiac remodeling and diabetic nephropathy, its excellent tolerability has been consistently observed.[1] The discovery of chymase's role in the inactivation of plasmin has revitalized interest in this drug class,



presenting a new opportunity to repurpose BAY 1142524 as a novel profibrinolytic agent for the treatment of thrombosis.[2] This technical guide summarizes the extensive research journey of BAY 1142524, providing a valuable resource for future investigations into the therapeutic potential of chymase inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of chymase in diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase is upregulated in diabetic nephropathy: implications for an alternative pathway of angiotensin II-mediated diabetic renal and vascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heart Failure | Study 17055 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Safety and Tolerability of the Chymase Inhibitor Fulacimstat in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Myocardial Infarction | Study 16673 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to BAY 1142524
   (Fulacimstat): A Selective Chymase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b607566#bay-1142524-as-a-selective-chymase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com